molecular formula C12H17F2N3 B1481004 2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine CAS No. 2098124-39-9

2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

Cat. No.: B1481004
CAS No.: 2098124-39-9
M. Wt: 241.28 g/mol
InChI Key: ALAUPDVQFIGRBI-UHFFFAOYSA-N
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Description

“2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C9H15F2NO2 . It is a structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of such compounds often involves methodologies for the introduction of various bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.22 g/mol . Other computed properties include a topological polar surface area of 40.5 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .

Scientific Research Applications

Synthetic Methodologies and Catalysis

  • Chiral Catalysts Development : Tian et al. (2012) developed a simple and effective synthetic approach to chiral 2-amino-4-piperidinyl pyridine derivatives. These compounds serve as potential stereoselective catalysts, highlighting the significance of structurally similar compounds in asymmetric synthesis and catalysis (Tian et al., 2012).

Materials Science and Fluorescence

  • Optical and Material Properties : Palion-Gazda et al. (2019) investigated the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups. This study underscores the relevance of amino-functionalized pyridine derivatives in developing materials with tailored optical properties (Palion-Gazda et al., 2019).

Medicinal Chemistry and Pharmacology

  • Anticancer Activity : Kumar et al. (2013) synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, evaluating them for anticancer activity. Such research indicates the potential therapeutic applications of compounds incorporating piperidine and pyridine moieties (Kumar et al., 2013).

Chemical Synthesis and Mechanistic Studies

  • Aminofluorination of Alkenes : Wang et al. (2012) developed a metal-free intramolecular aminofluorination of alkenes, transforming tosyl-protected pent-4-en-1-amines into 3-F-piperidines. This highlights innovative approaches to the functionalization of cyclic amines, relevant to the synthesis and modification of complex organic compounds (Wang et al., 2012).

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Properties

IUPAC Name

2-[3-(1,1-difluoroethyl)piperidin-1-yl]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3/c1-12(13,14)9-4-3-7-17(8-9)11-10(15)5-2-6-16-11/h2,5-6,9H,3-4,7-8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALAUPDVQFIGRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCN(C1)C2=C(C=CC=N2)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 2
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 3
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 5
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine
Reactant of Route 6
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)pyridin-3-amine

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